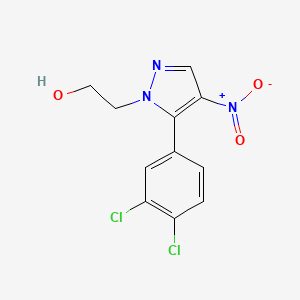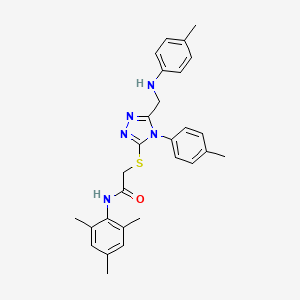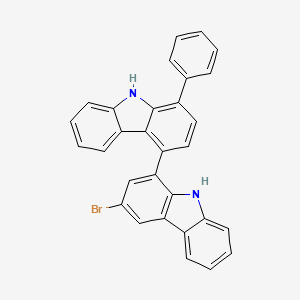
3-Bromo-1'-phenyl-9H,9'H-1,4'-bicarbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole is an organic compound with the molecular formula C30H19BrN2. It is a derivative of carbazole, a heterocyclic aromatic compound, and is characterized by the presence of a bromine atom at the 3-position and a phenyl group at the 1’-position of the bicarbazole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole typically involves the bromination of 9H-carbazole derivatives. One common method is the reaction of 9H-carbazole with N-bromosuccinimide (NBS) in tetrahydrofuran at room temperature . Another approach involves the bromination of 9,9’-bicarbazole with bromine in the presence of a base .
Industrial Production Methods
Industrial production methods for 3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole has several scientific research applications:
Organic Electronics: It is used as an intermediate in the synthesis of materials for OLEDs. Its derivatives are known for their electroluminescent properties.
Material Science: The compound is utilized in the development of new materials with specific electronic properties.
Chemical Research: It serves as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole in its applications, particularly in OLEDs, involves its ability to participate in electronic transitions. The compound can act as a host material in OLEDs, facilitating the transfer of energy to the emissive layer, thereby enhancing the efficiency of light emission . The molecular targets and pathways involved include the interaction with other organic molecules in the OLED structure, leading to efficient energy transfer and light emission.
類似化合物との比較
Similar Compounds
3-Bromo-9H-carbazole: An isomer with the bromine atom at the 3-position of the carbazole ring.
9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole: A related compound with phenyl groups at the 9-positions of the bicarbazole structure.
Uniqueness
3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics, where precise control over molecular structure is crucial for optimizing performance.
特性
分子式 |
C30H19BrN2 |
|---|---|
分子量 |
487.4 g/mol |
IUPAC名 |
3-bromo-1-(1-phenyl-9H-carbazol-4-yl)-9H-carbazole |
InChI |
InChI=1S/C30H19BrN2/c31-19-16-24-21-10-4-6-12-26(21)32-29(24)25(17-19)22-15-14-20(18-8-2-1-3-9-18)30-28(22)23-11-5-7-13-27(23)33-30/h1-17,32-33H |
InChIキー |
SYJCQVOGCJPIMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC(=CC5=C4NC6=CC=CC=C65)Br)C7=CC=CC=C7N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


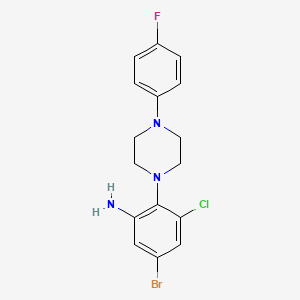
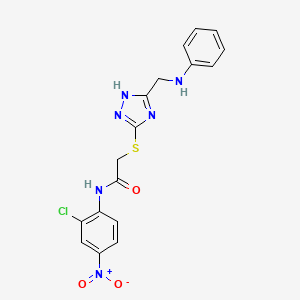

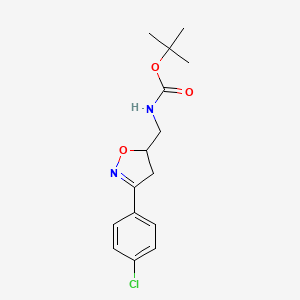
![4-Bromo-2-fluorobenzo[d]oxazole](/img/structure/B11777649.png)
![4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11777651.png)
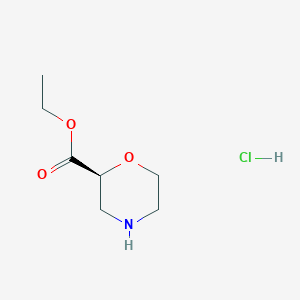
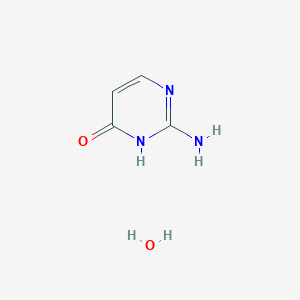
![2-([1,1'-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole](/img/structure/B11777663.png)
![3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B11777691.png)
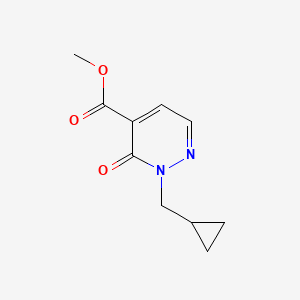
![1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11777697.png)
